molecular formula C20H18ClFN4O5 B12406815 [(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate

[(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate

Cat. No.: B12406815
M. Wt: 448.8 g/mol
InChI Key: ZGDFADBOEZXSJY-UIDMJXDJSA-N
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Description

[(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate is a complex organic compound that features a unique combination of functional groups, including an acetyloxy group, a chloropurinyl group, a fluorooxolan ring, and a methylbenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Fluorooxolan Ring: This can be achieved through a cyclization reaction involving a fluorinated sugar derivative.

    Introduction of the Chloropurinyl Group: This step typically involves a nucleophilic substitution reaction where a purine derivative is chlorinated.

    Esterification: The final step involves the esterification of the intermediate with 4-methylbenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxy group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the chloropurinyl group, potentially converting it to an amino group.

    Substitution: The fluorooxolan ring can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted oxolan derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound is studied for its potential as a therapeutic agent. The chloropurinyl group suggests potential antiviral or anticancer activity, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate involves its interaction with specific molecular targets. The chloropurinyl group can interact with nucleic acids, potentially inhibiting viral replication or cancer cell proliferation. The fluorooxolan ring can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    [(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzoate: Similar structure but with a hydroxy group instead of a fluoro group.

    [(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methyloxolan-2-yl]methyl 4-methylbenzoate: Similar structure but with a methyl group instead of a fluoro group.

Uniqueness

The presence of the fluoro group in [(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate enhances its stability and reactivity compared to similar compounds. This makes it a more potent candidate for various applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C20H18ClFN4O5

Molecular Weight

448.8 g/mol

IUPAC Name

[(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C20H18ClFN4O5/c1-10-3-5-12(6-4-10)20(28)29-7-13-14(22)16(30-11(2)27)19(31-13)26-9-25-15-17(21)23-8-24-18(15)26/h3-6,8-9,13-14,16,19H,7H2,1-2H3/t13-,14?,16-,19+/m1/s1

InChI Key

ZGDFADBOEZXSJY-UIDMJXDJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@H]([C@H](O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C)F

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C)F

Origin of Product

United States

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